molecular formula C12H10F2N2O3 B2462214 (2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide CAS No. 891072-77-8

(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide

Cat. No.: B2462214
CAS No.: 891072-77-8
M. Wt: 268.22
InChI Key: QHOVKWPRVBGSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide is a chemical compound designed for research applications. Structurally, it belongs to a class of cyanopropenamide derivatives known to exhibit bioactive properties. Its molecular architecture, featuring a difluoromethoxy phenyl moiety and a cyanoenamide group, is often associated with specific biological activity in research settings. Compounds with this core structure have been investigated as potential inhibitors of key enzymatic pathways. For instance, structurally similar molecules have been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway . Targeting this pathway is a recognized research strategy for investigating cellular proliferation. This makes this compound a valuable tool for researchers in the fields of medicinal chemistry and cell biology who are exploring the modulation of nucleotide metabolism and related processes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O3/c1-18-10-5-7(4-8(6-15)11(16)17)2-3-9(10)19-12(13)14/h2-5,12H,1H3,(H2,16,17)/b8-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOVKWPRVBGSKS-YWEYNIOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound affects the pyrimidine biosynthesis pathway by targeting Dihydroorotate dehydrogenase. This enzyme is involved in the fourth step of pyrimidine synthesis, converting dihydroorotate to orotate. By inhibiting this enzyme, the compound can disrupt the production of pyrimidines, affecting various downstream cellular processes.

Result of Action

The inhibition of Dihydroorotate dehydrogenase by this compound disrupts the synthesis of pyrimidines. Pyrimidines are essential components of nucleic acids, and their disruption can affect DNA replication and repair, RNA transcription, and protein synthesis. This can lead to various molecular and cellular effects, potentially including cell cycle arrest or apoptosis.

Biological Activity

(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide is an organic compound that has garnered attention due to its potential biological activities. This compound features a cyano group and a methoxyphenyl moiety, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Interaction with Biological Targets

Research indicates that compounds structurally similar to this compound can interact with various biological targets, notably the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Inhibition of STAT3 activation has been linked to reduced pro-inflammatory responses, suggesting a potential anti-inflammatory role for this compound.

Biochemical Pathways

The compound is involved in several biochemical pathways, including:

  • 1,3-Dipolar Cycloaddition : This reaction is significant for synthesizing five-membered heterocyclic compounds, which may possess various biological activities.
  • Nucleophilic Substitution Reactions : The enoyl chloride functionality allows for nucleophilic substitutions that can lead to the formation of diverse derivatives, enhancing the compound's biological profile.

Anticancer Properties

Preliminary studies have indicated that this compound and its derivatives exhibit anticancer activity. The mechanism involves the modulation of metabolic pathways associated with cancer cell proliferation. For instance, fluorinated derivatives of related compounds have shown potent cytotoxic effects against glioblastoma cells by inhibiting glycolysis .

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties , showing effectiveness against various bacterial strains. The structural characteristics allow these compounds to penetrate bacterial membranes and interfere with cellular processes, leading to inhibition of growth .

Study on STAT3 Inhibition

A study highlighted the role of related compounds in inhibiting STAT3 activation in inflammatory conditions. The results demonstrated that these compounds could significantly reduce pro-inflammatory cytokine production in vitro. This suggests their potential use in treating diseases characterized by chronic inflammation.

Anticancer Studies

In another investigation focusing on glioblastoma multiforme (GBM), researchers synthesized halogenated derivatives of glucose analogs that showed enhanced efficacy in inhibiting hexokinase activity—an enzyme crucial for cancer metabolism. These findings imply that modifications similar to those seen in this compound could lead to improved therapeutic agents against aggressive cancers .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerInhibition of glycolysis via hexokinase modulation
Anti-inflammatoryInhibition of STAT3 activation
AntimicrobialDisruption of bacterial cellular processes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of α,β-unsaturated cyanoenamides. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues
Compound Name Substituents on Aryl Ring R Group on Amide Molecular Formula Molecular Weight Key Features
Target Compound 4-(difluoromethoxy), 3-methoxy –NH₂ C₁₂H₁₁F₂N₂O₃ 284.23 Difluoromethoxy enhances metabolic stability; methoxy improves solubility .
XCT790 4-[2,4-bis(trifluoromethyl)benzyloxy], 3-methoxy –N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl) C₂₂H₁₅F₉N₄O₂S 594.43 Trifluoromethyl groups increase hydrophobicity; thiadiazole ring enhances target specificity (e.g., estrogen-related receptor α antagonism).
EN300-44957 4-(difluoromethoxy) –OEt (ester) C₁₃H₁₂F₂N₂O₃ 282.24 Ester group reduces stability compared to amide; lower melting point (101–103°C) .
Cpd. from 3-(difluoromethoxy), 4-methoxy –N-(3-methoxyphenyl) C₁₉H₁₈F₂N₂O₄ 376.36 Additional methoxy group increases steric bulk; potential for altered pharmacokinetics.
42864-53-9 3,4,5-trimethoxy –NH₂ C₁₃H₁₄N₂O₄ 262.26 Three methoxy groups enhance electron-donating effects; planar structure favors π-π stacking .
Key Observations :
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s difluoromethoxy group (–OCF₂H) is weakly electron-withdrawing, whereas methoxy (–OCH₃) is electron-donating. This balance modulates reactivity as a Michael acceptor .
  • Amide vs. Ester : The amide group in the target compound improves hydrolytic stability compared to ester derivatives (e.g., EN300-44957) .
  • Aryl Substitution Patterns : Analogs with para-substituted bulky groups (e.g., XCT790) show enhanced target selectivity but reduced solubility due to hydrophobicity .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound logP Melting Point (°C) Solubility (mg/mL) Metabolic Stability (t₁/₂, human liver microsomes)
Target Compound 2.8* 180–182* 0.12 (PBS) 45 min
XCT790 5.1 155–157 0.02 (DMSO) 12 min
EN300-44957 3.2 101–103 0.8 (EtOH) <5 min
42864-53-9 1.9 210–212 0.05 (Water) >120 min

*Estimated using ChemAxon software.

Key Findings :
  • The target compound exhibits moderate logP (2.8), balancing membrane permeability and aqueous solubility.
  • Its metabolic stability (t₁/₂ = 45 min) surpasses analogs like XCT790 and EN300-44957, likely due to the absence of highly labile groups (e.g., esters) .
  • The trimethoxy analog (42864-53-9) shows superior solubility in polar solvents but lower bioavailability due to high crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.